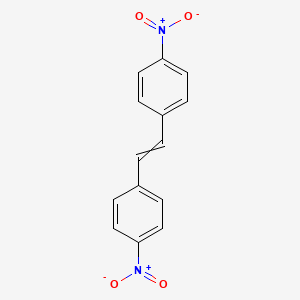

4,4'-Dinitrostilbene

Vue d'ensemble

Description

4,4’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its applications in the synthesis of dyes and optical brighteners .

Méthodes De Préparation

4,4’-Dinitrostilbene can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde, followed by a reduction step using stannous chloride (SnCl2) to yield 4,4’-dinitrostilbene . Another method involves the oxidative condensation of 4-nitrotoluene-2-sulfonic acid under aqueous alkaline conditions using oxidizing agents such as sodium hypochlorite . Industrial production often employs these methods due to their efficiency and high yields.

Analyse Des Réactions Chimiques

Oxidation to Disulfonic Acid Derivatives

4,4'-Dinitrostilbene serves as a precursor to this compound-2,2'-disulfonic acid (DNS) via sulfonation and oxidation. Industrially, this is achieved by:

-

Sulfonation of 4-nitrotoluene to form 4-nitrotoluene-2-sulfonic acid, followed by oxidation with sodium hypochlorite .

-

Improved catalytic methods using vanadium or manganese salts in dimethylsulfoxide (DMSO) or glycol dimethyl ether solvents achieve yields up to 93.9% under optimized conditions (50–55°C, air/O₂ flow) .

| Reaction Conditions | Catalyst | Solvent | Yield |

|---|---|---|---|

| NaOCl oxidation | None | Aqueous base | 70–80% |

| VOSO₄·5H₂O (0.5 mol%) | DMSO/MeOH | 94.4% | |

| MnSO₄·H₂O (0.3 mol%) | DMSO/i-PrOH | 91.1% |

Reduction to Diaminostilbene Derivatives

Catalytic hydrogenation or chemical reduction of the nitro groups yields 4,4'-diamino-2,2'-stilbenedisulfonic acid , a key intermediate for optical brighteners.

-

Sodium dithionite (Na₂S₂O₄) in alkaline media selectively reduces nitro groups without affecting the ethylene bridge .

-

Reaction kinetics depend on pH and temperature, with optimal conversion at pH 10–12 and 60–80°C .

Epoxidation

Under aerobic alkaline conditions, this compound forms cis- and trans-4,4'-dinitrostilbene epoxides as side products. This pathway involves:

-

Radical anion intermediates generated via single-electron transfer from hydroxide ions.

-

Oxidation of 4-nitrobenzaldehyde intermediates by atmospheric oxygen .

| Epoxidation Conditions | Major Product | Yield |

|---|---|---|

| NaOH in dioxane/air | trans-epoxide | 40% |

| NaOH in dioxane/N₂ | This compound | 5% |

Radical-Mediated Reactions

Base-induced reactions of 4-nitrobenzyl halides (e.g., chloride, bromide) produce this compound via radical anion chain mechanisms :

-

Single-electron transfer from hydroxide generates a nitrobenzyl radical anion.

-

Dimerization and elimination steps yield the stilbene product .

Key Evidence for Radical Pathways :

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition to:

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the ethylene bridge, though the nitro groups reduce photosensitivity compared to unsubstituted stilbenes .

Applications De Recherche Scientifique

Chemical Synthesis and Industrial Applications

1. Optical Brighteners:

4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNSA) is a key intermediate in the production of optical brighteners used in textiles and paper. These compounds enhance the brightness of materials by absorbing UV light and re-emitting it as visible light. The demand for DNSA in this application is substantial due to its effectiveness and efficiency in improving the aesthetic qualities of products .

2. Synthesis of Dyes:

The compound is utilized in the synthesis of various dyes and pigments. Its ability to undergo reduction reactions allows for the formation of colored compounds that are essential in textile and printing industries. The reduction of nitro groups to amino groups can yield derivatives like 4,4'-diaminostilbene, which are valuable in dye manufacturing .

3. Wastewater Treatment:

Recent studies have demonstrated innovative methods for utilizing DNS wastewater to produce valuable pharmaceutical intermediates such as paramycin (4-amino-2-hydroxybenzoic acid). This process not only recycles aromatic sulfonic acids from DNS production but also addresses environmental concerns associated with wastewater disposal .

Biological Applications

1. Neuroprotection:

Research has indicated that this compound-2,2'-disulfonic acid acts as an anion channel blocker that can prevent neuronal death during conditions of glycolytic inhibition. In experimental models, it has shown protective effects against excitatory amino acid release, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Antimicrobial Properties:

Derivatives of this compound have been investigated for their antimicrobial activities. Studies suggest that these compounds may exhibit efficacy against various pathogens, making them candidates for further pharmaceutical development.

Research Insights and Case Studies

Mécanisme D'action

The mechanism of action of 4,4’-dinitrostilbene and its derivatives involves interactions with various molecular targets. For instance, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with cellular proteins and enzymes, affecting their function . The exact pathways and targets depend on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

4,4’-Dinitrostilbene can be compared with other stilbene derivatives such as:

Resveratrol: Known for its antioxidant and anticancer properties.

Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.

Combretastatin: Exhibits antimitotic and antineoplastic properties.

These compounds share a similar stilbene backbone but differ in their functional groups, leading to unique properties and applications.

Activité Biologique

4,4'-Dinitrostilbene (DNS) is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a synthetic organic compound with the chemical formula . It is primarily known for its use in dye production and as a fluorescent brightener. The compound exists in various forms, including its disulfonic acid derivative, which enhances its solubility and reactivity.

1. Chloride Transport Inhibition

One of the notable biological activities of this compound-2,2'-disulfonic acid (DNS) is its role as an inhibitor of chloride transport. Research indicates that DNS can modulate neuronal activity by affecting chloride ion fluxes. A study demonstrated that DNS enhances antidromic population spikes in rat hippocampal slices, suggesting a reduction in synaptic inhibition during hypoxic conditions . This effect highlights the significance of chloride ions in neuronal excitability and synaptic transmission.

2. Antioxidant Properties

DNS has also been investigated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection, where oxidative stress plays a crucial role in neuronal degeneration.

3. Photophysical Properties

The photophysical behavior of DNS is another area of interest. The compound exhibits photoisomerization properties, which can be utilized in various applications ranging from photodynamic therapy to molecular switches . The ability to absorb light and convert it into chemical energy opens avenues for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of DNS:

- Neuronal Studies : In a study focused on hippocampal neurons, DNS was shown to influence synaptic responses under hypoxic conditions. The results indicated that DNS could delay the onset of hypoxic depolarization, suggesting a protective mechanism against oxygen deprivation .

- Antioxidant Activity : A comparative study evaluated the antioxidant capacity of DNS against other known antioxidants. The findings revealed that DNS exhibited significant radical-scavenging activity, comparable to established antioxidants like ascorbic acid .

- Fluorescent Applications : Research on the synthesis of fluorescent brighteners highlighted DNS as a key intermediate. The modified synthesis methods improved yield and efficiency, demonstrating its industrial relevance .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.